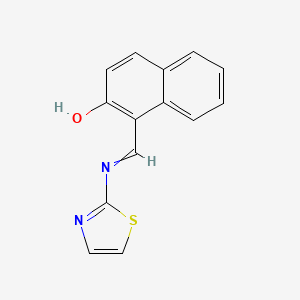

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol

CAS No.: 890-33-5

Cat. No.: VC15929601

Molecular Formula: C14H10N2OS

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890-33-5 |

|---|---|

| Molecular Formula | C14H10N2OS |

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | 1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol |

| Standard InChI | InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H |

| Standard InChI Key | RPRCLWZSHQECQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(E)-1,3-thiazol-2-yliminomethyl]naphthalen-2-ol, reflects its structural configuration: a naphthalen-2-ol moiety linked to a thiazole ring through an imine bond. The planar arrangement of the naphthalene and thiazole systems facilitates π-π stacking and intramolecular charge transfer, which influence its spectroscopic and coordination properties . The canonical SMILES string (C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O) confirms the spatial orientation of substituents .

Physicochemical Parameters

Key computed properties include:

-

Hydrogen Bond Donor/Acceptor Count: 1 donor (phenolic -OH) and 4 acceptors (imine N, thiazole S, phenolic O, and imine O) .

The compound’s solubility is limited in polar solvents but enhanced in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), making it suitable for coordination chemistry applications .

Synthesis Methods

Conventional Condensation Route

The Schiff base is synthesized via acid-catalyzed condensation of 2-hydroxy-1-naphthaldehyde with thiazol-2-amine in ethanol. The reaction proceeds under reflux for 1–2 hours, yielding the imine product with >70% efficiency . Microwave-assisted methods have also been explored, reducing reaction times to 5–10 minutes while maintaining high yields .

-

Dissolve 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and thiazol-2-amine (1.0 g, 10 mmol) in 30 mL ethanol.

-

Add 0.5 mL concentrated HCl as a catalyst.

-

Reflux at 80°C for 2 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol.

Environmental Considerations

Industrial-scale synthesis requires assessing the compound’s environmental fate. Its moderate biodegradability and potential aquatic toxicity necessitate rigorous waste management protocols to prevent ecosystem contamination.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (cm⁻¹):

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits absorption maxima at 360–385 nm, attributed to π→π* transitions of the conjugated system. Solvent polarity shifts these peaks, with hypsochromic shifts observed in aqueous mixtures .

Biological and Antimicrobial Activity

Antibacterial and Antifungal Efficacy

The Schiff base and its metal complexes demonstrate broad-spectrum antimicrobial activity (Table 1) :

| Microorganism | Inhibitory Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12–15 | |

| Escherichia coli | 10–14 | |

| Candida albicans | 8–12 |

Mechanistically, the imine and phenolic groups disrupt microbial cell membranes and inhibit enzyme activity . Copper(II) complexes exhibit enhanced efficacy due to improved membrane permeability .

Coordination Chemistry and Metal Complexes

Metal Binding Behavior

The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Square planar geometries are observed with Cu(II), Ni(II), and Co(II) ions (Figure 1) .

-

Dissolve 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol (0.254 g, 1 mmol) in 20 mL ethanol.

-

Add CuCl₂·2H₂O (0.170 g, 1 mmol) and reflux for 4 hours.

-

Isolate the precipitate and wash with cold ethanol.

DNA Interaction Studies

Cu(II) complexes intercalate into DNA via π-stacking, as evidenced by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume